![molecular formula C15H9ClF3N3OS B3041257 4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol CAS No. 263707-21-7](/img/structure/B3041257.png)
4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol, commonly known as CTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Boron-Containing Drug Design and Delivery
Boronic acids and their esters, including phenylboronic pinacol esters, serve as promising building blocks for drug design and delivery systems. These compounds are particularly relevant in the context of neutron capture therapy due to their ability to carry boron. However, their stability in water is limited. The hydrolysis kinetics of phenylboronic pinacol esters depend on substituents in the aromatic ring, and the pH significantly influences the reaction rate. Researchers must exercise caution when considering these esters for pharmacological purposes .
Catalytic Protodeboronation
Pinacol boronic esters find applications as valuable building blocks in organic synthesis. One notable use is in the catalytic protodeboronation process. This sequence has been applied to various compounds, including methoxy-protected (−)-Δ8-THC and cholesterol. The versatility of pinacol boronic esters makes them indispensable in synthetic chemistry .
Difluoromethylation Reactions
Recent advances in difluoromethylation processes have benefited from the invention of multiple difluoromethylation reagents. While not directly related to the compound , understanding these reactions sheds light on the broader field of X–CF2H bond formation (where X can be C(sp), C(sp2), C(sp3), O, N, or S). Researchers have explored metal-based catalysis for difluoromethylation, leading to exciting developments in synthetic methodologies .
Photophysical Properties and Sensors
Studying the photophysical properties of 4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol can reveal insights into its behavior under different conditions. Researchers have investigated its fluorescence, phosphorescence, and photochemical reactivity. Additionally, its potential as a sensor for specific analytes (such as metal ions or biomolecules) warrants exploration.
properties
IUPAC Name |
4-(2-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3OS/c16-11-3-1-2-4-12(11)22-13(20-21-14(22)24)9-5-7-10(8-6-9)23-15(17,18)19/h1-8H,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJANQITMZGDEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-5-(4-(trifluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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